molecular formula C9H4BrClF2N2 B2603589 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline CAS No. 1341305-19-8

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline

Cat. No.: B2603589
CAS No.: 1341305-19-8
M. Wt: 293.5
InChI Key: JMECDSMTTDAVQG-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9H4BrClF2N2 and a molecular weight of 293.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a quinazoline core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline typically involves the reaction of appropriate quinazoline precursors with bromine and chlorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinazoline N-oxides or dihydroquinazolines .

Scientific Research Applications

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

IUPAC Name

6-bromo-4-chloro-2-(difluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClF2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECDSMTTDAVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341305-19-8
Record name 6-bromo-4-chloro-2-(difluoromethyl)quinazoline
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